![molecular formula C23H25N3O3 B2518509 3-(1H-ベンゾ[d]イミダゾール-2-イル)-8-((ジエチルアミノ)メチル)-6-エチル-7-ヒドロキシ-4H-クロメン-4-オン CAS No. 222716-53-2](/img/structure/B2518509.png)
3-(1H-ベンゾ[d]イミダゾール-2-イル)-8-((ジエチルアミノ)メチル)-6-エチル-7-ヒドロキシ-4H-クロメン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzimidazole group attached to a chromen-4-one core, with additional functional groups such as diethylamino and hydroxyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells, particularly by inducing apoptosis and cell cycle arrest at the G2/M phase. This mechanism is crucial for developing new treatments for resistant forms of breast cancer.
Acetylcholinesterase Inhibition
The compound's structural similarity to other coumarin derivatives suggests potential activity as an acetylcholinesterase inhibitor. This is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease, where acetylcholine levels are diminished due to increased enzymatic activity.
Case Study 1: Antitumor Activity
In a study focusing on hybrid compounds, 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one was synthesized and tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value comparable to established chemotherapeutics. The study utilized molecular docking to elucidate the binding interactions with target proteins involved in cancer progression, confirming its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, thereby supporting its candidacy as a therapeutic agent for neurodegenerative disorders.
Comparative Analysis of Related Compounds
Compound Name | IC50 (µM) | Mechanism of Action | Target Disease |
---|---|---|---|
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one | TBD | Apoptosis induction | Breast Cancer |
Coumarin Derivative A | 2.7 | Acetylcholinesterase inhibition | Alzheimer's Disease |
Coumarin Derivative B | TBD | Antioxidant activity | Neurodegenerative Diseases |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the chromen-4-one structure. The benzimidazole group can be introduced through a condensation reaction with o-phenylenediamine and a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps such as recrystallization or chromatography would be used to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.
Substitution: : The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like halides or tosylates can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of dihydrochromen-4-one derivatives.
Substitution: : Formation of various substituted benzimidazole derivatives.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: : These compounds share the benzimidazole group and are used in various applications, including as antifungal and anticancer agents.
Chromen-4-one derivatives: : These compounds have a similar core structure and are used in the development of new drugs and materials.
Uniqueness
What sets 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one apart from other similar compounds is its unique combination of functional groups
生物活性
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, commonly referred to as a benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
- Molecular Formula: C21H21N3O3
- Molecular Weight: 363.41 g/mol
- CAS Number: 301308-65-6
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance:
-
Activity Against Bacteria:
- A study on benzimidazole derivatives reported high antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL for several derivatives .
- The compound's structural features may enhance its binding affinity to bacterial targets, potentially disrupting essential cellular processes.
- Fungal Activity:
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented, with various studies highlighting their ability to inhibit tumor cell proliferation:
-
Mechanism of Action:
- The compound has been shown to interact with DNA topoisomerases, crucial enzymes involved in DNA replication and repair. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
- Specific derivatives have demonstrated significant cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to established chemotherapeutics like camptothecin .
- Case Studies:
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications:
- Substituents on the benzimidazole core significantly affect antimicrobial and anticancer activities.
- For example, variations in alkyl chain length and functional groups can modulate interactions with biological targets, enhancing efficacy and selectivity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets:
- Docking analyses suggest that specific interactions with DNA topoisomerases and other proteins play a critical role in the observed biological activities .
Data Tables
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-14-11-15-21(28)17(23-24-18-9-7-8-10-19(18)25-23)13-29-22(15)16(20(14)27)12-26(5-2)6-3/h7-11,13,27H,4-6,12H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWZCPHFOPHWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。